2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one
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Overview
Description
2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one typically involves the reaction of 3-mercapto-2-methyl-1H-pyrazol-5-one with an oxidizing agent to introduce the sulfone group. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvent and oxidizing agent can be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazolone moiety can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,1-dioxothiolan-3-yl)acetate: This compound shares the dioxothiolan moiety but differs in the ester functional group.
2-(1,1-dioxothiolan-3-yl)-N-(1,3-thiazol-2-yl)acetamide: Similar in having the dioxothiolan group but contains a thiazole ring and an acetamide group.
Uniqueness
2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one is unique due to the combination of the pyrazolone and dioxothiolan moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H12N2O3S/c1-6-4-8(11)10(9-6)7-2-3-14(12,13)5-7/h4,7,9H,2-3,5H2,1H3 |
InChI Key |
YVWSZKXPYSXLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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